molecular formula C22H18F3N5O5 B2584562 4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-73-9

4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B2584562
CAS RN: 1119391-73-9
M. Wt: 489.411
InChI Key: FJYRQCWKTPOQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C22H18F3N5O5 and its molecular weight is 489.411. The purity is usually 95%.
BenchChem offers high-quality 4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Studies

    • The compound was involved in a study exploring the synthesis of bis(thiadiazole/triazole) via sonication. This process led to the creation of compounds with notable antibacterial activities, especially against Gram-positive bacteria such as S. aureus, C. diphtheriae, and S. cerevisiae, when compared to the standard drug ampicillin trihydrate. This indicates the compound's potential involvement in the development of antibacterial agents (Dabholkar & Ansari, 2008).
  • Chemical Reactivity and Structural Analysis

    • The compound's derivatives have been a part of studies focusing on unusual cycloadditions, where they reacted with endo- and exo-tricyclo[3.2.1.02,4]oct-6-enes to form Δ1-1,2-diazetines and skeletally rearranged products. These studies are crucial for understanding the chemical reactivity and potential applications of these compounds in various chemical reactions (ErdenIhsan, 1981).
  • Photo-induced Autorecycling Oxidation of Amines

    • Investigations into the synthesis and properties of related compounds have revealed their ability to oxidize some amines to give the corresponding imines in more than 100% yield under aerobic and photo-irradiation conditions. This finding is significant for chemical synthesis and industrial applications where oxidation reactions are crucial (Nitta et al., 2005).
  • Polymer Modification and Drug Design

    • Studies have also delved into the polymer modification using derivatives of this compound, revealing insights into the mechanism of electrophilic aromatic substitution with triazolinediones. This research is pivotal for the development of new materials and polymers with specific properties (Kuhrau & Stadler, 1990).

properties

IUPAC Name

4-amino-3-[3-(trifluoromethyl)phenyl]-6-(3,4,5-trimethoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O5/c1-33-13-7-10(8-14(34-2)17(13)35-3)19-27-15-16(20(31)29-19)28-21(32)30(18(15)26)12-6-4-5-11(9-12)22(23,24)25/h4-9H,26H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCJYKIABLXNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imino-3-(3-(trifluoromethyl)phenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

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